![molecular formula C20H24ClN3O B5021621 1-(4-chloro-3-methylphenyl)-3-[3-(3,4-dihydro-1H-isoquinolin-2-yl)propyl]urea](/img/structure/B5021621.png)
1-(4-chloro-3-methylphenyl)-3-[3-(3,4-dihydro-1H-isoquinolin-2-yl)propyl]urea
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Overview
Description
1-(4-chloro-3-methylphenyl)-3-[3-(3,4-dihydro-1H-isoquinolin-2-yl)propyl]urea is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents due to their ability to interact with various biological targets.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-chloro-3-methylphenyl)-3-[3-(3,4-dihydro-1H-isoquinolin-2-yl)propyl]urea typically involves the following steps:
Starting Materials: The synthesis begins with 4-chloro-3-methylphenyl isocyanate and 3-(3,4-dihydro-1H-isoquinolin-2-yl)propylamine.
Reaction Conditions: The reaction is carried out in an inert atmosphere, often under nitrogen or argon, to prevent moisture and oxygen from interfering with the reaction.
Solvent: Common solvents used include dichloromethane or tetrahydrofuran.
Temperature: The reaction is typically conducted at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis with considerations for cost, efficiency, and safety. Continuous flow reactors and automated systems may be employed to optimize the reaction conditions and yield.
Chemical Reactions Analysis
Types of Reactions
1-(4-chloro-3-methylphenyl)-3-[3-(3,4-dihydro-1H-isoquinolin-2-yl)propyl]urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Dichloromethane, tetrahydrofuran, ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(4-chloro-3-methylphenyl)-3-[3-(3,4-dihydro-1H-isoquinolin-2-yl)propyl]urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and targets would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-chlorophenyl)-3-[3-(3,4-dihydro-1H-isoquinolin-2-yl)propyl]urea
- 1-(4-methylphenyl)-3-[3-(3,4-dihydro-1H-isoquinolin-2-yl)propyl]urea
- 1-(4-chloro-3-methylphenyl)-3-[3-(2,3-dihydro-1H-isoquinolin-2-yl)propyl]urea
Uniqueness
1-(4-chloro-3-methylphenyl)-3-[3-(3,4-dihydro-1H-isoquinolin-2-yl)propyl]urea is unique due to the specific substitution pattern on the phenyl ring and the presence of the isoquinoline moiety. These structural features may confer distinct biological activities and chemical reactivity compared to similar compounds.
Properties
IUPAC Name |
1-(4-chloro-3-methylphenyl)-3-[3-(3,4-dihydro-1H-isoquinolin-2-yl)propyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24ClN3O/c1-15-13-18(7-8-19(15)21)23-20(25)22-10-4-11-24-12-9-16-5-2-3-6-17(16)14-24/h2-3,5-8,13H,4,9-12,14H2,1H3,(H2,22,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEFSNSVSJFFNDL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)NCCCN2CCC3=CC=CC=C3C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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